molecular formula C9H8BrClO3 B5857517 3-bromo-2-chloro-5-ethoxy-4-hydroxybenzaldehyde

3-bromo-2-chloro-5-ethoxy-4-hydroxybenzaldehyde

Cat. No.: B5857517
M. Wt: 279.51 g/mol
InChI Key: KJACUHMHCGKKIO-UHFFFAOYSA-N
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Description

3-bromo-2-chloro-5-ethoxy-4-hydroxybenzaldehyde: is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, ethoxy, and hydroxy functional groups on the benzene ring

Properties

IUPAC Name

3-bromo-2-chloro-5-ethoxy-4-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)8(11)7(10)9(6)13/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJACUHMHCGKKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-chloro-5-ethoxy-4-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and chlorination of ethoxyhydroxybenzaldehyde under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pH conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents, along with purification techniques such as recrystallization or chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to form alcohols or other reduced products.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: 3-bromo-2-chloro-5-ethoxy-4-hydroxybenzaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs or as a reference compound in biological assays.

Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and as a precursor for the production of various functional materials.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5-ethoxy-4-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • 3-bromo-5-chloro-4-hydroxybenzaldehyde
  • 2-chloro-5-ethoxy-4-hydroxybenzaldehyde
  • 3-bromo-2-chloro-4-hydroxybenzaldehyde

Uniqueness: The uniqueness of 3-bromo-2-chloro-5-ethoxy-4-hydroxybenzaldehyde lies in the specific arrangement of its functional groups. The presence of both bromine and chlorine atoms, along with the ethoxy and hydroxy groups, provides distinct chemical properties and reactivity compared to similar compounds. This unique structure makes it valuable for specific synthetic applications and potential biological activities.

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